molecular formula C6H9NOS2 B3045374 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- CAS No. 10574-68-2

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-

Cat. No. B3045374
CAS RN: 10574-68-2
M. Wt: 175.3 g/mol
InChI Key: RDTCWIVFHBFWAI-UHFFFAOYSA-N
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Description

“4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-” is a chemical compound with the molecular formula C7H13NOS . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-” includes a thiazolidinone core, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its potential as an anti-tubercular agent against Mycobacterium tuberculosis H37Rv ATCC 25618. Notably, derivatives of this 4-thiazolidinone exhibited potent bioactivity. Among them, compound SKYb demonstrated the highest inhibition against various bacterial strains, ranging from 41 to 165 μg/mL, outperforming standard antibiotics like streptomycin, kanamycin, and vancomycin .

Anti-Bacterial Properties

In addition to its anti-tubercular activity, several derivatives of this compound displayed effectiveness against bacterial strains such as Escherichia coli, Enterobacter aerogenes, Salmonella typhi, Streptococcus pneumoniae, and Staphylococcus aureus. Notably, compounds SKYc, SKYd, and SKYe showed significant antibacterial effects .

Anti-Dengue Potential

Using computational molecular docking, researchers evaluated the anti-dengue activity of coumarin hybrids (including 4-thiazolidinone derivatives). Among these hybrids, compounds SKYf, SKYd, SKYc, and SKYe exhibited strong anti-dengue potential. Their docking scores were impressive, suggesting their efficacy as two-component NS2B/NS3 DENV flavivirus serine protease inhibitors .

New Scaffold for Infection Treatment

The discovery of 4-thiazolidinone coumarin derivatives as a new scaffold holds promise for treating both bacterial and viral infections. These compounds may eventually yield useful therapeutic agents .

Chemical Details:

properties

IUPAC Name

3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCWIVFHBFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365629
Record name 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-

CAS RN

10574-68-2
Record name 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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